N'-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE
Overview
Description
N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a combination of nitrophenyl, tribromophenoxy, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4,6-tribromophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 5-hydroxy-2-nitrobenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The nitro and hydroxyl groups could play a role in redox reactions, while the tribromophenoxy group could influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE: Similar structure but with chlorine atoms instead of bromine.
N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIFLUOROPHENOXY)ACETOHYDRAZIDE: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of tribromophenoxy groups in N’-[(E)-(5-HYDROXY-2-NITROPHENYL)METHYLENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE makes it unique compared to its chloro and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3N3O5/c16-9-4-11(17)15(12(18)5-9)26-7-14(23)20-19-6-8-3-10(22)1-2-13(8)21(24)25/h1-6,22H,7H2,(H,20,23)/b19-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIAATIZRPKPPQ-KPSZGOFPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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